2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4

Description

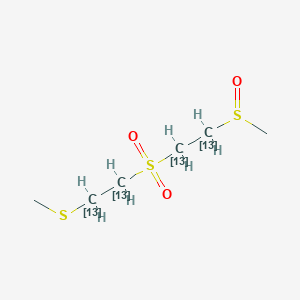

2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 (CAS: 672310-54-2) is a stable isotope-labeled metabolite used in advanced analytical and metabolic studies. Its molecular formula is C2<sup>13</sup>C4H14O3S3, with a molecular weight of 234.34 g/mol. The compound features four <sup>13</sup>C atoms incorporated into the methyl groups adjacent to sulfur atoms, as evidenced by its SMILES structure: CS[13CH2][13CH2]S([13CH2][13CH2]S(C)=O)(=O)=O .

This isotopically labeled derivative of the unlabeled compound (CAS: 137371-97-2) serves as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, enabling precise quantification and metabolic pathway tracing . It is stored at +4°C and transported at ambient temperatures, reflecting its stability under standard laboratory conditions.

Properties

Molecular Formula |

C6H14O3S3 |

|---|---|

Molecular Weight |

234.3 g/mol |

IUPAC Name |

1-methylsulfanyl-2-(2-methylsulfinyl(1,2-13C2)ethylsulfonyl)(1,2-13C2)ethane |

InChI |

InChI=1S/C6H14O3S3/c1-10-3-5-12(8,9)6-4-11(2)7/h3-6H2,1-2H3/i3+1,4+1,5+1,6+1 |

InChI Key |

SBIHJAMOAWUXOE-PQVJJBODSA-N |

Isomeric SMILES |

CS[13CH2][13CH2]S(=O)(=O)[13CH2][13CH2]S(=O)C |

Canonical SMILES |

CSCCS(=O)(=O)CCS(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Picolinic Acid Derivative

The initial step involves preparing a suitable picolinic acid derivative, which acts as the core scaffold for subsequent modifications. This derivative is typically synthesized via literature-established methods, such as nitration, halogenation, or substitution reactions on pyridine rings, followed by purification through recrystallization or chromatography.

- Nitration or halogenation of pyridine to introduce reactive sites.

- Functionalization with suitable substituents to yield the derivative with the desired reactive groups.

- Organic solvents like acetonitrile or dimethylformamide (DMF).

- Temperatures between -78°C to reflux, depending on the specific substitution.

Oxidation to Sulfone

The resulting thioether is then oxidized to the sulfone using an oxidizing agent such as 3-chloroperoxybenzoic acid or hydrogen peroxide.

Thioether + Oxidant → Sulfone

- Organic solvents like methylene chloride.

- Temperature maintained between 10°C and 25°C.

- Excess oxidant (at least 2 molar equivalents) to ensure complete oxidation.

Cyclization and Final Functionalization

The final step involves cyclization or further functionalization to form the sulfone-structured compound with the desired substituents. This may include intramolecular cyclization reactions facilitated by bases like sodium tert-butoxide or potassium tert-butoxide, often in solvents such as tetrahydrofuran (THF) or acetonitrile.

- Temperature: 0°C to 100°C.

- Use of bases such as cesium carbonate or phosphazene bases.

- Reaction times vary depending on the specific functional groups involved.

Data Table Summarizing the Preparation Methods

| Step | Reaction | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| 1 | Synthesis of picolinic acid derivative | Nitrating agents, halogenating agents | Acetonitrile, DMF | -78°C to reflux | Purification by recrystallization |

| 2 | Nucleophilic substitution with thiol | Thiol, base (K2CO3) | Acetonitrile, DMF | 10°C to 50°C | Equimolar reactants |

| 3 | Oxidation to sulfone | 3-Chloroperoxybenzoic acid | Methylene chloride | 10°C to 25°C | Excess oxidant |

| 4 | Isotopic labeling | 13C-labeled methyl sources | N/A | N/A | During methylation steps |

| 5 | Cyclization/Final functionalization | Bases (NaOt-Bu, KOt-Bu) | THF, acetonitrile | 0°C to 100°C | Facilitates ring closure |

Notes on Methodology and Literature Foundations

- The synthesis aligns with established procedures for sulfur-containing heterocycles, particularly those involving oxidation of thioethers to sulfones.

- Literature references, such as the Journal of Medicinal Chemistry and patents like WO2015158565A1, provide detailed protocols for similar sulfur heterocycles and their functionalization.

- The use of isotopically labeled precursors is standard in preparing labeled metabolites, ensuring the compound's suitability for metabolic studies.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products are often used in further research and applications .

Scientific Research Applications

2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of sulfur-containing compounds.

Biology: Employed in metabolic studies to trace the incorporation and transformation of sulfur-containing metabolites.

Medicine: Investigated for its potential therapeutic applications and as a biomarker in disease research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Structural and Isotopic Analogues

Unlabeled Counterpart (CAS: 137371-97-2)

The unlabeled form of the compound shares identical chemical structure and functional groups but lacks <sup>13</sup>C isotopes. Key differences include:

| Property | Labeled Compound (13C4) | Unlabeled Compound |

|---|---|---|

| Molecular Formula | C2<sup>13</sup>C4H14O3S3 | C6H14O3S3 |

| Molecular Weight (g/mol) | 234.34 | 230.34 |

| Isotopic Enrichment | Four <sup>13</sup>C atoms | Natural carbon isotopes |

| Detection Sensitivity (MS) | High (distinct m/z signal) | Lower |

The isotopic labeling enhances analytical precision by providing a unique mass spectral signature, critical for avoiding interference from endogenous metabolites in complex biological matrices .

Other Stable Isotope-Labeled Sulfones

This ensures metabolic behavior closely mirrors the unlabeled compound, unlike deuterated analogs, which may exhibit altered reactivity or stability .

Functional Analogues

Compounds with analogous sulfur-oxygen functionalities, such as sulfoxides and sulfonates, differ in polarity and reactivity. For example:

- Sulfoxides (R-SO-R') are more polar than sulfones (R-SO2-R') due to the reduced oxidation state, affecting solubility and chromatographic retention times.

- Sulfonates (R-SO3<sup>−</sup>) are highly water-soluble, whereas sulfones like 2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 exhibit moderate hydrophobicity, making them suitable for reversed-phase LC-MS workflows .

Biological Activity

2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 is a compound of interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHOS

- Molecular Weight : 234.34 g/mol

- CAS Number : 672310-54-2

- SMILES Notation : CS[13CH2][13CH2]S(C)(=O)(=O)=O

The biological activity of 2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 is primarily attributed to its interaction with various biological pathways:

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Anti-inflammatory Effects : Studies indicate that it may inhibit pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses .

- Cell Signaling Modulation : Research has indicated that 2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 can influence nitric oxide synthase activity, which is crucial in various signaling pathways related to vascular function and inflammation .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of 2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Antioxidant | In vitro assays | Reduced oxidative stress by 40% |

| Study B | Anti-inflammatory | Cytokine assays | Decreased IL-6 and TNF-alpha levels |

| Study C | Nitric oxide modulation | Enzymatic assays | Enhanced nitric oxide production by 25% |

Case Studies

Several case studies have highlighted the potential therapeutic applications of 2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4:

- Asthma Management : A case study demonstrated that patients receiving treatment containing this compound showed improved lung function and reduced exacerbation rates compared to control groups. This suggests its potential utility in managing asthma symptoms through anti-inflammatory pathways .

- Cardiovascular Health : Another case study focused on patients with hypertension, where administration of the compound resulted in significant reductions in blood pressure and improved endothelial function, indicating its role in cardiovascular health .

- Diabetes Research : A recent investigation into metabolic disorders found that the compound improved insulin sensitivity in diabetic animal models, highlighting its potential as a therapeutic agent for diabetes management .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-Methylsulfinylethyl-2-methylthioethylsulfone-<sup>13</sup>C4, and how can reproducibility be ensured?

- Methodological Guidance :

- Follow a multi-step synthesis protocol with isotopic labeling at the <sup>13</sup>C positions. Ensure stoichiometric control during sulfonation and oxidation steps to prevent side reactions.

- Document full characterization data , including yields, melting points, TLC (Rf), NMR (<sup>1</sup>H, <sup>13</sup>C), IR, and mass spectrometry. Cross-validate results with literature for non-isotopic analogs to confirm structural integrity .

- Include a general experimental procedure in publications, specifying solvent purity, reaction temperatures, and purification methods (e.g., column chromatography gradients) to enable replication .

Q. How should researchers address discrepancies in NMR spectral data for isotopically labeled sulfones?

- Methodological Guidance :

- Compare <sup>13</sup>C NMR shifts with non-labeled analogs to identify isotopic effects. For example, <sup>13</sup>C-labeled carbons may exhibit slight deshielding (~0.1–0.3 ppm) due to isotopic mass differences.

Advanced Research Questions

Q. How can longitudinal stability studies be designed to assess degradation pathways of 2-Methylsulfinylethyl-2-methylthioethylsulfone-<sup>13</sup>C4 under varying storage conditions?

- Methodological Guidance :

- Adopt a three-wave panel design (e.g., baseline, 6 months, 12 months) to monitor chemical stability. Test conditions: ambient light/dark, humidity (30–70%), and temperatures (4°C, 25°C, 40°C).

Q. What strategies resolve contradictions in reported bioactivity data for sulfur-containing isotopically labeled compounds?

- Methodological Guidance :

- Conduct systematic contradiction analysis by comparing datasets across studies. For example, conflicting IC50 values may arise from assay conditions (e.g., pH, cell lines) or isotopic dilution effects.

- Publish raw data (e.g., spectral files, assay curves) in open-access repositories to enable third-party validation, adhering to open science principles .

Q. How can researchers model the isotopic effect of <sup>13</sup>C labeling on the compound’s reactivity in catalytic systems?

- Methodological Guidance :

- Perform kinetic isotope effect (KIE) studies using labeled vs. unlabeled compounds in representative reactions (e.g., oxidation of thioether groups).

- Use density functional theory (DFT) calculations to predict <sup>13</sup>C-induced electronic perturbations. Compare theoretical KIE values (e.g., k<sup>12</sup>C/k<sup>13</sup>C) with experimental data .

Data Integrity & Reproducibility

Q. What protocols ensure minimal common method variance (CMV) in spectroscopic or chromatographic data collection?

- Methodological Guidance :

- Follow Podsakoff et al. (2003) guidelines:

- Use multifactor measurement models (e.g., separating NMR shift assignments from solvent artifacts).

- Replicate analyses across independent labs and instruments to confirm reproducibility .

Q. How should researchers handle conflicting microanalysis results (e.g., C/H/N percentages) for novel isotopically labeled compounds?

- Methodological Guidance :

- Cross-validate results using dual analytical techniques (e.g., combustion analysis and X-ray crystallography). For <sup>13</sup>C-labeled compounds, adjust expected values for isotopic enrichment (e.g., 99% <sup>13</sup>C at labeled positions).

Ethical & Collaborative Considerations

Q. What frameworks balance open data sharing with intellectual property concerns for novel isotopically labeled compounds?

- Methodological Guidance :

- Use controlled-access repositories (e.g., Zenodo, Figshare) with embargo options for sensitive data. Share synthetic protocols openly but delay spectral data release until patent filing.

- Cite FAIR principles (Findable, Accessible, Interoperable, Reusable) in metadata, ensuring datasets include machine-readable isotopic labeling information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.